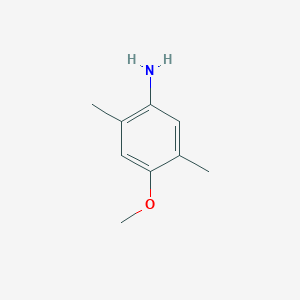
4-Methoxy-2,5-dimethylaniline
概要
説明
4-Methoxy-2,5-dimethylaniline is a chemical compound with the molecular weight of 151.21 . It is a powder at room temperature .
Synthesis Analysis
The synthesis of 4-Methoxy-2,5-dimethylaniline can be achieved through various methods. One such method involves the reduction of nitriles and amides in the presence of catalysts such as LiAlH4 and NaBH4 . Another approach involves the Schiff bases reduction route .Molecular Structure Analysis
The molecular structure of 4-Methoxy-2,5-dimethylaniline consists of asymmetric units of C16H20N2O . The compound’s structure is stabilized by secondary intermolecular interactions .Chemical Reactions Analysis
4-Methoxy-2,5-dimethylaniline undergoes many of the reactions expected for an aniline, being weakly basic and reactive toward electrophiles . For example, it can be nitrated to produce a derivative with four nitro groups .Physical And Chemical Properties Analysis
4-Methoxy-2,5-dimethylaniline is a powder at room temperature . It has a melting point of 72-73 degrees Celsius .科学的研究の応用
Comprehensive and Detailed Summary of the Application
4-Methoxy-2,5-dimethylaniline is used in the growth of organic single crystals, which have potential applications in various photonic devices. These include holographic imaging, integrated optics, frequency conversion, frequency mixing, optical data storage, optical communication, and photonic-integrated circuitry .
3. Detailed Description of the Methods of Application or Experimental Procedures: The organic aromatic 4-methoxy-2,5-dimethylaniline single crystal was grown by the slow evaporation method . The single crystal X-ray diffraction (XRD) and powder XRD analyses were used to determine the crystal structure . Fourier transform infrared (FTIR) and FT-Raman spectral analyses were used to identify the various functional groups present in the grown crystal .
4. Thorough Summary of the Results or Outcomes Obtained: The optical properties of the grown single crystal were analyzed by UV–Vis-NIR studies, and the optical parameters were calculated . The photoluminescence analysis revealed that a high-intensity emission peak was observed around 599 nm . The thermal (TG/DTA) analyses were used to investigate the melting and decomposition points of the grown 4-methoxy-2,5-dimethylaniline single crystal . The dielectric properties were analyzed at various temperatures ranging from 40 to 120 °C and frequencies ranging from 100 Hz to 1 MHz . The nonlinear optical properties of 4-methoxy-2,5-dimethylaniline were measured using the Z-scan technique, with a 532 nm diode pumped continuous wave (CW) Nd:YAG laser .
Dye Synthesis
4-Methoxy-2,5-dimethylaniline is a key precursor to commercially important triarylmethane dyes such as malachite green and crystal violet . These dyes are used in various industries, including textiles, paper, and plastics.
Resin Curing
4-Methoxy-2,5-dimethylaniline serves as a promoter in the curing of polyester and vinyl ester resins . These resins are widely used in the production of coatings, adhesives, and composite materials.
Organic Compound Synthesis
4-Methoxy-2,5-dimethylaniline is also used as a precursor to other organic compounds . This makes it a valuable reagent in organic synthesis, contributing to the development of new molecules for pharmaceuticals, agrochemicals, and materials science.
Crystal Growth
4-Methoxy-2,5-dimethylaniline has been used in the synthesis of organic single crystals via the Schiff bases reduction route . These crystals have potential applications in various fields, including optoelectronics and photonics.
Safety And Hazards
将来の方向性
特性
IUPAC Name |
4-methoxy-2,5-dimethylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-6-5-9(11-3)7(2)4-8(6)10/h4-5H,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCKVENPXPQNFSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-2,5-dimethylaniline | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

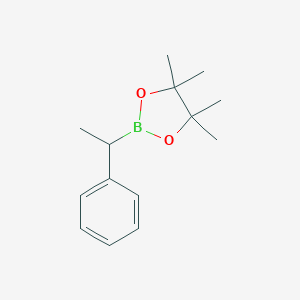
![3-[4-(Methylthio)phenoxy]propionic acid](/img/structure/B168948.png)
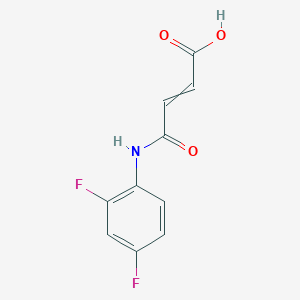
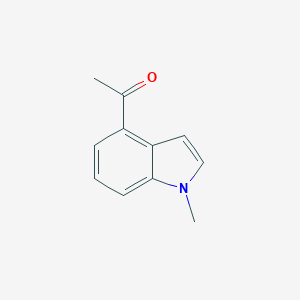

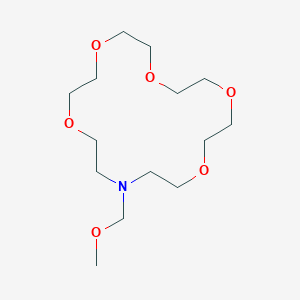
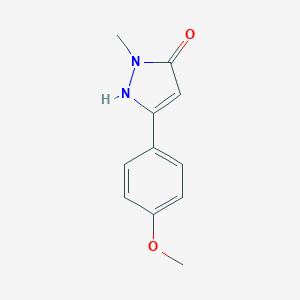
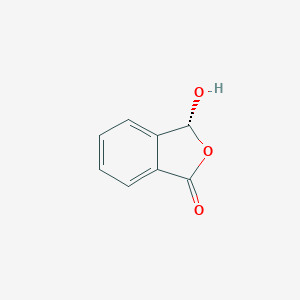
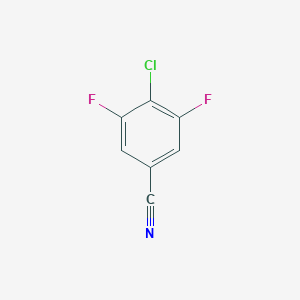
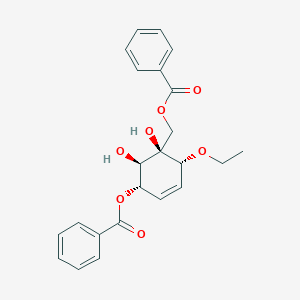
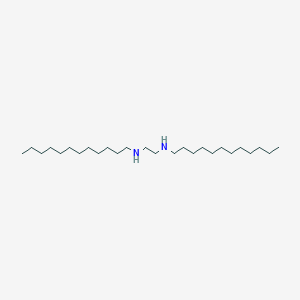
![1-[3-Phenyl-5-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B168977.png)
![5-Bromo-3,3-dimethyl-1H-pyrrolo[2,3-b]pyridin-2(3H)-one](/img/structure/B168979.png)
![1,4,5,6-Tetrahydrocyclopenta[b]pyrrole](/img/structure/B168980.png)